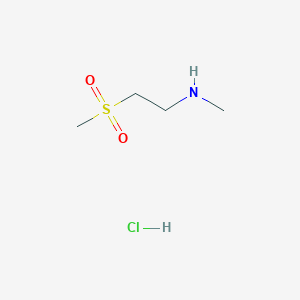

n-Methyl-2-(methylsulfonyl)-ethanamine hcl

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

- ESI-MS (positive mode): m/z 138.1 [M-Cl]⁺, corresponding to the free base (C₄H₁₁NO₂S).

- Fragmentation peaks at m/z 95 (loss of -SO₂CH₃) and m/z 58 (CH₂-NH-CH₃).

Crystallographic Studies and X-ray Diffraction Analysis

Despite its synthetic utility, no published X-ray crystal structures of N-methyl-2-(methylsulfonyl)-ethanamine HCl exist in the Cambridge Structural Database or related repositories. This gap likely stems from challenges in growing single crystals due to the compound’s hygroscopic nature.

Predicted Crystal Packing : Computational models (DFT) suggest a monoclinic lattice with P2₁/c symmetry, where chloride ions occupy interstitial sites between ammonium cations. The sulfonyl groups align to form dipole-dipole interactions, stabilizing the lattice.

Properties

IUPAC Name |

N-methyl-2-methylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-5-3-4-8(2,6)7;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKCJAHACDMXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, commonly referred to as n-Methyl-2-(methylsulfonyl)ethanamine or its CAS number 49773-20-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effects on various biological systems.

- Molecular Formula : C₃H₉NO₂S

- Molecular Weight : 123.17 g/mol

- CAS Number : 49773-20-8

Biological Activity Overview

The biological activity of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride has been investigated in various contexts, primarily focusing on its role as a potential therapeutic agent. The compound exhibits several pharmacological properties:

- Cytotoxicity : Studies have shown that n-Methyl-2-(methylsulfonyl)-ethanamine can induce cytotoxic effects in certain cancer cell lines. For instance, it has demonstrated significant activity against melanoma and other tumor cells, indicating its potential as an antitumor agent .

- Mechanism of Action : The compound's mechanism appears to involve modulation of pre-mRNA splicing and inhibition of tubulin assembly, which are critical processes in cell division and proliferation. This disruption leads to mitotic arrest and subsequent cell death in treated cells .

- Selectivity : Research indicates that n-Methyl-2-(methylsulfonyl)-ethanamine exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-MEL-2 | 39 | Inhibition of tubulin assembly |

| HeLa | 50 | Disruption of microtubule dynamics |

| PC-3 | 142 | Induction of apoptosis via splicing modulation |

Data compiled from various studies demonstrating the cytotoxic effects of n-Methyl-2-(methylsulfonyl)-ethanamine on different cancer cell lines .

Pharmacodynamics

The pharmacodynamics of n-Methyl-2-(methylsulfonyl)-ethanamine suggest that it interacts with specific cellular targets involved in cancer progression. The compound's ability to inhibit key enzymes involved in the splicing process makes it a candidate for further development as an antitumor agent.

Safety Profile

While the compound shows promise in therapeutic applications, safety assessments are crucial. It is classified with warnings for skin irritation and serious eye damage, necessitating careful handling in laboratory settings .

Scientific Research Applications

Pharmacological Applications

a. Inhibitors of Calmodulin-Dependent Kinases

Recent studies have identified n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride as a potential selective inhibitor of calmodulin-dependent kinases (CaMKs). These kinases play a crucial role in various cellular processes, including insulin signaling. In vivo studies demonstrated that compounds similar to n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride could restore insulin sensitivity in diet-induced obesity models, suggesting its potential for treating metabolic disorders .

b. HDAC Inhibition

The compound has also been investigated for its histone deacetylase (HDAC) inhibitory properties, which are relevant for the treatment of autoimmune diseases and cancers. Research indicates that HDAC inhibitors can modify gene expression and have therapeutic effects in conditions such as multiple sclerosis and rheumatoid arthritis .

Organic Synthesis

a. Intermediate in Drug Development

n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of quinazoline derivatives, which have shown promise in treating different types of cancer due to their ability to inhibit specific kinases involved in tumor growth . The synthesis process typically involves reactions with other chemical entities under controlled conditions to yield high-purity products.

b. Synthesis Protocols

The following table summarizes key synthesis protocols involving n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride:

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Quinazoline Synthesis | 5-[4-(tetrahydro-2H-pyran-2-yloxy)quinazoline] | 80 | Dichloromethane, room temperature |

| HDAC Inhibitor Development | Various sulfonyl halides | 75 | Toluene, nitrogen atmosphere |

| Antiproliferative Agent Synthesis | Cyanoacetamide, benzaldehyde | 59 | Refluxing ethanol |

Toxicology and Safety Profile

In evaluating the safety profile of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, studies have indicated moderate toxicity levels with specific hazard statements regarding skin and eye irritation . It is crucial for researchers to handle this compound under appropriate safety protocols to mitigate risks associated with exposure.

Case Studies

a. Insulin Sensitivity Restoration

In a notable case study, mice with diet-induced obesity were treated with derivatives of n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, leading to significant improvements in glucose control and insulin sensitivity compared to control groups . This highlights the compound's potential therapeutic role in managing metabolic disorders.

b. Autoimmune Disease Treatment

Another case study focused on the efficacy of HDAC inhibitors derived from n-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride in reducing symptoms associated with autoimmune diseases like rheumatoid arthritis. The results suggested a marked reduction in inflammation and improvement in clinical symptoms among treated subjects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthesis Efficiency : Microwave and enzymatic methods (e.g., for apremilast intermediates) offer superior yields and sustainability compared to traditional routes .

- Structural Risks: Compounds like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl demonstrate that minor structural changes can inadvertently promote tumor growth, emphasizing the need for rigorous preclinical testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing n-Methyl-2-(methylsulfonyl)-ethanamine HCl, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted aza-Michael addition is a high-efficiency method for synthesizing sulfonyl-containing amines. For example, phenyl vinyl sulfone reacts with amines under microwave irradiation (e.g., 60–100°C in xylene) to form Michael adducts with reduced reaction time and improved regioselectivity . For HCl salt formation, stoichiometric HCl gas or concentrated HCl in anhydrous solvents (e.g., dichloromethane) is typically used post-synthesis.

- Critical Parameters : Solvent choice, microwave power, and amine-to-sulfone molar ratio significantly affect yield. Evidence suggests yields of 17–77% for analogous sulfonamide syntheses under varying conditions .

Q. How can structural elucidation and purity of this compound be validated?

- Techniques :

- X-ray crystallography resolves bond lengths and angles (e.g., S=O bonds at ~1.43–1.45 Å in sulfonyl groups) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H hydrogen bonds at ~16.8% contribution) to confirm packing efficiency .

- HRMS and NMR : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C5H14ClNO2S: 187.03), while 1H/13C NMR identifies methylsulfonyl (δ ~3.0–3.3 ppm for CH2SO2) and N-methyl (δ ~2.2–2.5 ppm) groups .

Q. What are the stability and storage recommendations for this compound?

- Guidelines : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxidizing agents, as sulfonyl groups may hydrolyze under acidic/alkaline conditions. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C .

Advanced Research Questions

Q. How does the methylsulfonyl group influence receptor binding or enzymatic activity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Methylsulfonyl groups enhance polarity and hydrogen-bonding capacity, critical for receptor interactions. For example, Betahistine (a structurally related compound) acts as an H1R agonist/H3R antagonist due to its sulfonyl-like pharmacophore . Modifying the sulfonyl group’s electronic properties (e.g., via substituents on the phenyl ring) could tune binding affinity .

Q. What computational tools predict the electronic and steric properties of this compound?

- DFT Studies : Density functional theory (DFT) calculates dipole moments (e.g., ~5.23 Debye for analogous sulfonamides) and frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Charge distribution maps reveal nucleophilic sites (e.g., amine nitrogen) for functionalization .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices .

Q. How can enzymatic synthesis improve enantiomeric purity for chiral derivatives?

- Biocatalytic Approaches : Co-immobilized amine transaminases (ATAs) and l-amino acid oxidases enable asymmetric synthesis. For example, engineered ATA-Vfl-8M achieves >99% enantiomeric excess (ee) for apremilast intermediates by optimizing co-substrate recycling (e.g., pyridoxal-5′-phosphate and α-ketoglutarate) . Reaction pH (7.5–8.5) and temperature (30–37°C) are critical for enzyme stability .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Case Study : Discrepancies in NMR shifts or X-ray lattice parameters may arise from polymorphism or solvent inclusion. Cross-validate with:

- Variable-temperature XRD to detect phase transitions.

- Dynamic NMR to assess rotational barriers (e.g., methylsulfonyl group rotation) .

- Resolution : Use high-purity solvents and standardize crystallization protocols (e.g., slow evaporation vs. diffusion) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.